molecular formula C13H9ClO2S B2973379 3-(2-Chlorophenylthio)benzoic acid CAS No. 141358-05-6

3-(2-Chlorophenylthio)benzoic acid

Cat. No. B2973379
M. Wt: 264.72
InChI Key: GZVOJTPIZFVAEX-UHFFFAOYSA-N
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Description

3-(2-Chlorophenylthio)benzoic acid is a chemical compound with the molecular formula C13H9ClO2S . It has a molecular weight of 264.73 . The compound is a white to yellow solid at room temperature .


Molecular Structure Analysis

The molecule contains a total of 26 atoms: 9 Hydrogen atoms, 13 Carbon atoms, 2 Oxygen atoms, 1 Sulfur atom, and 1 Chlorine atom . It has 18 non-H bonds, 13 multiple bonds, 3 rotatable bonds, 1 double bond, 12 aromatic bonds, 2 six-membered rings, 1 carboxylic acid (aromatic), 1 hydroxyl group, and 1 sulfide .


Physical And Chemical Properties Analysis

3-(2-Chlorophenylthio)benzoic acid is a white to yellow solid at room temperature . It has a molecular weight of 264.73 .

Scientific Research Applications

Purification of Water

Research demonstrates the use of benzoic acid derivatives, including 3-(2-Chlorophenylthio)benzoic acid, in the purification of water. The study by Matthews (1990) explored the oxidation of various organic pollutants, such as benzoic acid and chlorophenols, in aerated aqueous suspensions of TiO2 under UV light. This process, which involves the degradation of contaminants to carbon dioxide, showcases the potential of benzoic acid derivatives in enhancing water treatment technologies (Matthews, 1990).

Immunostimulatory Activity

Tagliabue et al. (1978) conducted a preliminary characterization of a chemical closely related to 3-(2-Chlorophenylthio)benzoic acid, demonstrating its significant immunostimulatory activity in both tumorous and non-tumorous systems in mice. The findings suggest potential applications in enhancing immune responses and anti-leukemia resistance, indicating the relevance of such compounds in medical research and therapy (Tagliabue et al., 1978).

Development of Novel Fluorescence Probes

The development of novel fluorescence probes for detecting reactive oxygen species (ROS) involves the use of benzoic acid derivatives. Setsukinai et al. (2003) designed and synthesized probes to selectively detect highly reactive oxygen species, highlighting the chemical's utility in biological and chemical applications to study the roles of ROS in various processes (Setsukinai et al., 2003).

Advanced Oxidation Processes

The study by Bokare and Choi (2011) highlighted the use of a Cr(III)/Cr(VI) redox cycle, which catalyzes O2-based oxidations and can involve derivatives of benzoic acid, for the oxidative degradation of aqueous organic pollutants. This research points to innovative approaches in environmental remediation technologies (Bokare & Choi, 2011).

Enhanced Performance in Organic Electronics

Zeng et al. (2020) explored the doping of poly(3,4-ethylenedioxythiophene):poly(styrenesulfonate) (PEDOT:PSS) with dopamine hydrochloride, showing enhanced conductivity and work function. Although this study does not directly mention 3-(2-Chlorophenylthio)benzoic acid, it illustrates the broader context of how benzoic acid derivatives can impact the performance of organic electronic devices, suggesting potential applications for similar compounds (Zeng et al., 2020).

Safety And Hazards

The compound is associated with several hazard statements, including H302 (harmful if swallowed), H315 (causes skin irritation), H319 (causes serious eye irritation), and H335 (may cause respiratory irritation) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and wearing protective gloves/protective clothing/eye protection/face protection .

Future Directions

While specific future directions for 3-(2-Chlorophenylthio)benzoic acid are not available, similar compounds have been studied for their anticonvulsant and antinociceptive activities . These compounds could potentially be used in the development of new treatments for conditions such as epilepsy and neuropathic pain .

properties

IUPAC Name

3-(2-chlorophenyl)sulfanylbenzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H9ClO2S/c14-11-6-1-2-7-12(11)17-10-5-3-4-9(8-10)13(15)16/h1-8H,(H,15,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GZVOJTPIZFVAEX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)SC2=CC=CC(=C2)C(=O)O)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H9ClO2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

264.73 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(2-Chlorophenylthio)benzoic acid

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